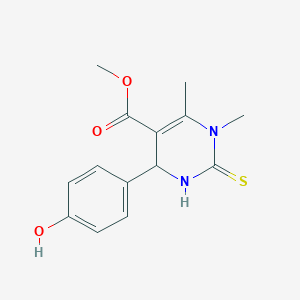
METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydroxyphenyl group, and a thioxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with thiourea to yield the desired compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions
METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thioxo group can be reduced to a thiol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling .
相似化合物的比较
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propionate
- Methyl 4-hydroxyphenylacetate
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
METHYL 4-(4-HYDROXYPHENYL)-1,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of a pyrimidine ring with a thioxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C14H16N2O3S |
|---|---|
分子量 |
292.36g/mol |
IUPAC 名称 |
methyl 6-(4-hydroxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-8-11(13(18)19-3)12(15-14(20)16(8)2)9-4-6-10(17)7-5-9/h4-7,12,17H,1-3H3,(H,15,20) |
InChI 键 |
UOEVLNHHCXCWGX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)O)C(=O)OC |
规范 SMILES |
CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















